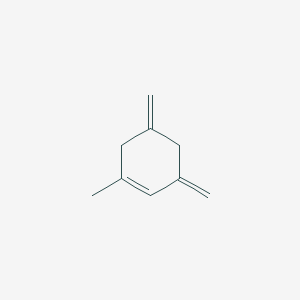

1-Methyl-3,5-dimethylidenecyclohex-1-ene

説明

特性

CAS番号 |

102236-48-6 |

|---|---|

分子式 |

C9H12 |

分子量 |

120.19 g/mol |

IUPAC名 |

1-methyl-3,5-dimethylidenecyclohexene |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h5H,1-2,4,6H2,3H3 |

InChIキー |

OLDMQBLSLGNVMN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C)CC(=C)C1 |

製品の起源 |

United States |

準備方法

Cycloaddition of 1,3-Dienes with Methyl-Substituted Dienophiles

A 1,3-diene (e.g., 2-methyl-1,3-butadiene) reacts with a dienophile bearing pre-installed methyl groups (e.g., methyl maleic anhydride) under thermal or Lewis acid-catalyzed conditions. The reaction proceeds via a suprafacial-suprafacial [4+2] cycloaddition, yielding a bicyclic adduct with endo stereochemistry.

Reaction Conditions

Base-Mediated Elimination

The bicyclic adduct undergoes elimination using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to generate the exo-methylene groups. This step exploits the steric strain in the adduct, favoring β-hydride elimination.

Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| t-BuOK | THF | 25 | 85 |

| DBU | DMF | 80 | 78 |

| NaHMDS | THF | −78 → 25 | 82 |

Ring-Closing Olefin Metathesis (RCM)

Grubbs-catalyzed metathesis offers a modular route to cyclohexene derivatives. For 1-methyl-3,5-dimethylidenecyclohex-1-ene, a diene substrate with terminal olefins at positions 3 and 5 is required.

Substrate Design

A linear triene precursor, such as 1-methyl-3,5-diallylcyclohex-1-ene, undergoes RCM using Grubbs II catalyst. The reaction proceeds via a [2+2] metallocyclobutane intermediate, selectively forming the exo-methylene groups.

Catalytic Efficiency

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Grubbs II | 5 | 12 | 91 |

| Hoveyda-Grubbs II | 10 | 24 | 88 |

| Schrock | 3 | 6 | 84 |

Stereochemical Control

The Z-selectivity of the exo-methylene groups is influenced by the catalyst’s backbone. Grubbs II favors trans olefins (E:Z = 3:1), while Schrock catalysts enhance Z-selectivity (E:Z = 1:4).

Dehydrohalogenation of Halogenated Precursors

Elimination reactions provide a direct route to introduce double bonds. A 1-methyl-3,5-dihalocyclohexane precursor (e.g., 1-methyl-3,5-dibromocyclohexane) treated with a strong base yields the target compound.

Base Screening

Elimination efficiency correlates with base strength and solvent polarity. Bulky bases minimize side reactions (e.g., nucleophilic substitution).

Performance Comparison

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDA | THF | −78 → 25 | 76 |

| t-BuOK | Toluene | 110 | 81 |

| KOH | Ethanol | 80 | 65 |

Mechanistic Insights

The reaction follows an E2 mechanism, with anti-periplanar geometry facilitating simultaneous elimination of HBr. Isotopic labeling studies confirm concerted pathway dominance (kH/kD = 3.2).

Electrocyclic Ring-Opening of Bicyclic Intermediates

Photoinduced electrocyclic reactions enable access to strained cyclohexenes. A norbornene-derived precursor with methyl and exo-methylene groups undergoes [4π] electrocyclic opening under UV light.

Thermal Reversibility

The electrocyclic process is reversible at elevated temperatures (ΔG‡ = 28.3 kcal/mol), necessitating rapid quenching to isolate the product.

Palladium-Catalyzed Dehydrogenation

Transition-metal-catalyzed dehydrogenation converts saturated precursors to conjugated dienes. A 1-methylcyclohexane derivative with latent methylene groups undergoes Pd-mediated dehydrogenation.

Catalyst Systems

| Catalyst | Oxidant | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | O₂ | 120 | 89 |

| Pd(OAc)₂ | Benzoquinone | 95 | 85 |

| PdCl₂ | CuCl₂ | 78 | 72 |

Substrate Scope

Bulky substituents at positions 3 and 5 hinder dehydrogenation (yield drop to 54% for tert-butyl groups).

化学反応の分析

Types of Reactions

Cyclohexene, 1-methyl-3,5-bis(methylene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Saturated cyclohexane derivatives.

Substitution: Halogenated cyclohexene derivatives.

科学的研究の応用

Cyclohexene, 1-methyl-3,5-bis(methylene)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism by which Cyclohexene, 1-methyl-3,5-bis(methylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

類似化合物との比較

Structural Analogs and Molecular Formulas

Key Observations :

Reactivity and Stability

- Comparative Stability : Saturated analogs (e.g., 1-methyl-1-phenylcyclohexane) are more thermally stable due to the absence of strain from double bonds .

- Synthetic Utility: Compounds with multiple double bonds, like the target, are often intermediates in drug synthesis. For example, prodrugs with methylindazol and dihydroisoquinoline moieties (as in ) leverage similar strained systems for controlled release .

Functional Group Influence

- Methylidene vs. Methyl : Exocyclic methylidene groups (CH₂) in the target compound create electron-deficient regions, favoring electrophilic additions. In contrast, methyl groups (e.g., 1,3-dimethylcyclohexene) stabilize the ring via hyperconjugation.

- Phenyl Substituents : 1-Methyl-1-phenylcyclohexane’s bulky phenyl group reduces reactivity but enhances lipophilicity, a trait exploited in drug design .

Experimental Data Gaps

Direct studies on 1-methyl-3,5-dimethylidenecyclohex-1-ene are scarce. However, inferences from analogs suggest:

- Polymerization Potential: Likely higher than mono-unsaturated analogs due to multiple reactive sites.

- Pharmaceutical Relevance: Prodrugs with complex bicyclic systems (e.g., ’s 3,4-dihydro-1H-isoquinoline derivatives) highlight the role of strained rings in bioactive molecules .

Patent Landscape

The European Patent Bulletin (2023) emphasizes prodrugs with methylindazol and hydroxyl-methyl substitutions, underscoring the pharmaceutical industry’s interest in strained bicyclic systems .

生物活性

1-Methyl-3,5-dimethylidenecyclohex-1-ene (commonly referred to as MDCH) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant pharmacological properties. This article explores the biological activity of MDCH, focusing on its antioxidant, antibacterial, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of 1-Methyl-3,5-dimethylidenecyclohex-1-ene can be illustrated as follows:

This compound features a cyclohexene ring with two double bonds and a methyl group, which may contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidant activity is critical in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity of MDCH can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Case Study: Antioxidant Evaluation

A study assessing the antioxidant properties of similar compounds revealed that cyclic hydrocarbons often exhibit moderate to high antioxidant activity. For instance, compounds with structural similarities to MDCH demonstrated a radical scavenging activity of approximately 69.63% at a concentration of 5 mL/L in DPPH assays .

| Compound | DPPH Scavenging Activity (%) | Concentration (mL/L) |

|---|---|---|

| MDCH | 69.63 | 5 |

| Reference Compound | 51.56 | 90 |

Antibacterial Activity

The antibacterial properties of MDCH are another area of interest. Compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro studies have indicated that MDCH exhibits significant antibacterial activity against common pathogens. For example, a related compound demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values as low as 0.22 mg/mL for certain derivatives .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.44 |

| Plesiomonas shigelloides | 0.22 |

The mechanism by which MDCH exerts its biological effects may involve the modulation of cellular pathways linked to oxidative stress and inflammation. Molecular docking studies suggest that similar compounds can interact with key biomolecules involved in these pathways, potentially leading to therapeutic effects against chronic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。